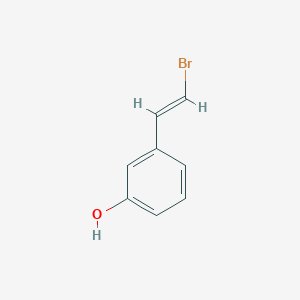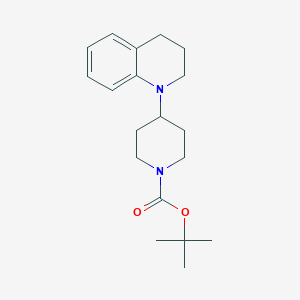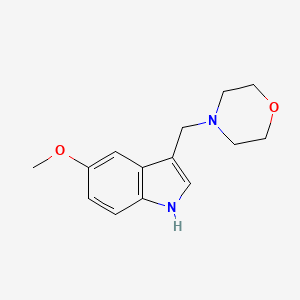
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol is a complex organic molecule known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industrial processes. Its unique structural features contribute to a wide range of chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol involves a multi-step organic synthesis process, typically beginning with the construction of the 5-Cyclohexyl-1H-pyrazole core. Subsequent steps include functionalization of the pyrazole ring, coupling with a pyrimidine derivative, and final attachment of the phenyl ethanol moiety. The reaction conditions often require specific catalysts, controlled temperatures, and purification steps to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound generally involve scalable synthetic routes optimized for cost-efficiency and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction processes to alter specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives that retain the core structure but with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has significant scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: : Explored for therapeutic applications due to its potential bioactivity.
Industry: : Applied in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to specific sites, influencing cellular processes and biochemical reactions.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol stands out due to its unique structural features and versatile applications. Some similar compounds include:
2-(4-((4-((5-Phenyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol.
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)methanol.
These compounds share structural similarities but differ in specific substituents, influencing their chemical properties and applications.
Propiedades
IUPAC Name |
2-[4-[[4-[(5-cyclohexyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c28-13-11-15-6-8-17(9-7-15)23-21-22-12-10-19(25-21)24-20-14-18(26-27-20)16-4-2-1-3-5-16/h6-10,12,14,16,28H,1-5,11,13H2,(H3,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSTMBPNOIMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)
![8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026577.png)
![tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8026584.png)



![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
![2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8026619.png)

![(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8026630.png)

![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)


